4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol
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Overview
Description
4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol is an organic compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol This compound is notable for its unique structure, which includes a brominated phenol group and an indene moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling, gene expression, or enzymatic activity, resulting in its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the known effects of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially influencing gene expression, cellular signaling, enzymatic activity, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol typically involves the reaction of 2,3-dihydro-1H-indene with 4-bromo-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylphenol: Similar structure but lacks the indene moiety.
2,3-dihydro-1H-inden-1-ylamine: Contains the indene moiety but lacks the brominated phenol group.
4-bromo-2-hydroxybenzaldehyde: Contains the brominated phenol group but lacks the indene moiety.
Uniqueness
4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol is unique due to the combination of its brominated phenol group and indene moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-13-6-8-16(19)12(9-13)10-18-15-7-5-11-3-1-2-4-14(11)15/h1-4,6,8-9,15,18-19H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYXCVAYMTYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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